molecular formula C17H19NO4 B13755869 (S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol CAS No. 57231-31-9

(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol

Cat. No.: B13755869
CAS No.: 57231-31-9
M. Wt: 301.34 g/mol
InChI Key: VHRSWCTVFBWHKE-ZDUSSCGKSA-N
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Description

(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core with multiple hydroxyl groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which combines an aldehyde with an amine to form the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated derivatives, quinones, and substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it may interact with enzymes and receptors involved in neuroprotection and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol is unique due to its tetrahydroisoquinoline core and multiple hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields .

Properties

CAS No.

57231-31-9

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(1S)-1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol

InChI

InChI=1S/C17H19NO4/c1-18-5-4-11-8-16(21)17(22)9-12(11)13(18)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,19-22H,4-6H2,1H3/t13-/m0/s1

InChI Key

VHRSWCTVFBWHKE-ZDUSSCGKSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)O)O)O)O

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

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